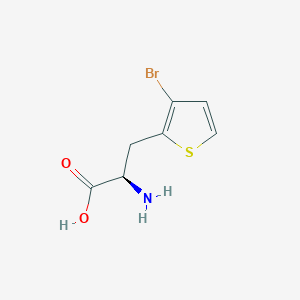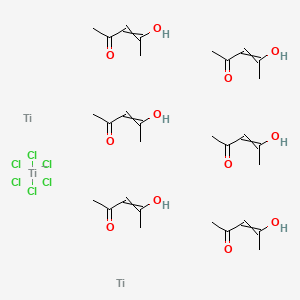
1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of two 2-fluorobenzyl groups and two phenyl groups attached to the imidazolium core. It is commonly used in various chemical and biological research applications due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an appropriate imidazole derivative with a halogenating agent, such as phosphorus oxychloride or thionyl chloride, under controlled conditions.
Introduction of 2-Fluorobenzyl Groups: The 2-fluorobenzyl groups are introduced through a nucleophilic substitution reaction, where the imidazolium core is reacted with 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate or sodium hydride.
Addition of Phenyl Groups: The phenyl groups are added via a Friedel-Crafts alkylation reaction, where the imidazolium intermediate is treated with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and product quality. The final product is purified using techniques such as recrystallization, column chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted imidazolium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Imidazolium oxides
Reduction: Reduced imidazolium derivatives
Substitution: Substituted imidazolium salts
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or ligand in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers, due to its unique ionic properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways, including:
Molecular Targets: The compound interacts with cellular membranes, enzymes, and nucleic acids, leading to disruption of cellular processes.
Pathways Involved: It can inhibit key metabolic pathways, induce oxidative stress, and trigger apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2-chlorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
- 1,3-Bis(2-bromobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
- 1,3-Bis(2-methylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
Uniqueness
1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to the presence of fluorine atoms in its structure, which imparts distinct electronic and steric properties. These properties enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C29H25ClF2N2 |
|---|---|
Molekulargewicht |
475.0 g/mol |
IUPAC-Name |
1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C29H25F2N2.ClH/c30-26-17-9-7-15-24(26)19-32-21-33(20-25-16-8-10-18-27(25)31)29(23-13-5-2-6-14-23)28(32)22-11-3-1-4-12-22;/h1-18,21,28-29H,19-20H2;1H/q+1;/p-1 |
InChI-Schlüssel |
LTYNXQWOXHZYGR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2C([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)

![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)

![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)




amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid](/img/structure/B12507185.png)
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)
